molecular formula C17H17ClN6O3S B15102269 methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B15102269
M. Wt: 420.9 g/mol
InChI Key: ZAINCPNRZYZDGH-UHFFFAOYSA-N
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Description

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a tetrazole moiety, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tetrazole moiety and the chlorinated phenyl group. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[4-chloro-2-(1H-imidazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-({[4-chloro-2-(1H-pyrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the tetrazole moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may contain imidazole or pyrazole rings instead of the tetrazole group.

Biological Activity

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate, also known by its CAS number 1401575-98-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

The chemical structure of the compound can be summarized as follows:

Property Details
Molecular Formula C15H18ClN5O3
Molecular Weight 351.79 g/mol
IUPAC Name methyl (2S)-2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-4-methylpentanoate
SMILES COC(=O)c1nc(sc1C)NC(=O)c1ccc(cc1n1cnnn1)Cl

Synthesis

The synthesis of this compound typically involves several organic reactions, starting with the formation of the tetrazole ring, followed by coupling with a chlorinated phenyl group. The final steps include the introduction of the formamido and methyl ester groups under controlled conditions. Industrial methods may utilize automated reactors to enhance yield and purity through optimized reaction conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing critical biochemical pathways.

Case Studies and Research Findings

Numerous studies have evaluated the biological effects of this compound:

  • Xanthine Oxidase Inhibition : Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on xanthine oxidase. For instance, derivatives showed IC50 values ranging from 20.97 to 327.00 µM, indicating moderate to high potency .
  • Antimicrobial Activity : The thiazole moiety in this compound has been linked to antimicrobial properties. Studies suggest that modifications in the structure can enhance efficacy against specific bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases.

Biological Activity Summary

Activity Type IC50 Value (µM) Reference
Xanthine Oxidase20.97 - 327.00
AntimicrobialVariableOngoing studies
Anti-inflammatoryVariableOngoing studies

Properties

Molecular Formula

C17H17ClN6O3S

Molecular Weight

420.9 g/mol

IUPAC Name

methyl 2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17ClN6O3S/c1-9(2)6-13-14(16(26)27-3)20-17(28-13)21-15(25)11-5-4-10(18)7-12(11)24-8-19-22-23-24/h4-5,7-9H,6H2,1-3H3,(H,20,21,25)

InChI Key

ZAINCPNRZYZDGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)C(=O)OC

Origin of Product

United States

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